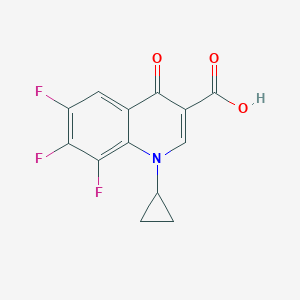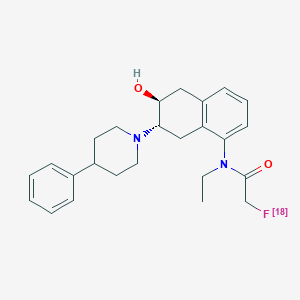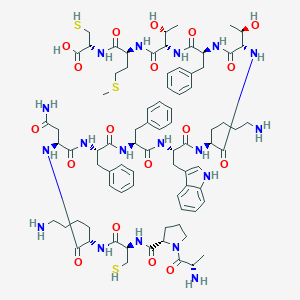
Somatostatin, pro(2)-met(13)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Somatostatin, pro(2)-met(13)-, is a peptide hormone that plays a crucial role in the regulation of various physiological functions. It is a cyclic peptide composed of 14 amino acids and is produced by the delta cells of the pancreas, hypothalamus, and gastrointestinal tract. Somatostatin is involved in the regulation of growth hormone secretion, insulin secretion, and gastrointestinal motility. In addition, it has been shown to have an inhibitory effect on the release of various hormones and neurotransmitters.
Mechanism Of Action
Somatostatin, pro(2)-met(13)-, exerts its effects through binding to specific receptors on target cells. There are five known somatostatin receptor subtypes (SSTR1-5), which are expressed in various tissues throughout the body. Upon binding to its receptor, somatostatin, pro(2)-met(13)-, activates a signaling pathway that leads to the inhibition of hormone and neurotransmitter release.
Biochemical And Physiological Effects
Somatostatin, pro(2)-met(13)-, has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of growth hormone, insulin, glucagon, and various gastrointestinal hormones. In addition, somatostatin has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin. Somatostatin, pro(2)-met(13)-, has also been shown to have an inhibitory effect on cell proliferation and angiogenesis.
Advantages And Limitations For Lab Experiments
One of the advantages of using somatostatin, pro(2)-met(13)-, in lab experiments is its ability to inhibit the release of various hormones and neurotransmitters. This makes it a useful tool for studying the regulation of these molecules. However, one limitation of using somatostatin, pro(2)-met(13)-, is that it may have off-target effects due to the expression of its receptors in various tissues throughout the body.
Future Directions
There are several future directions for research on somatostatin, pro(2)-met(13)-. One area of research is the development of somatostatin receptor agonists and antagonists for the treatment of various diseases. Another area of research is the identification of new functions for somatostatin, pro(2)-met(13)-, and its receptors. Finally, the development of new methods for the synthesis and purification of somatostatin, pro(2)-met(13)-, may lead to more efficient and cost-effective production of this peptide for research purposes.
Conclusion
In conclusion, somatostatin, pro(2)-met(13)-, is a peptide hormone that plays a crucial role in the regulation of various physiological functions. It is involved in the regulation of growth hormone secretion, insulin secretion, and gastrointestinal motility. In addition, it has been shown to have an inhibitory effect on the release of various hormones and neurotransmitters. The synthesis of somatostatin, pro(2)-met(13)-, involves solid-phase peptide synthesis, and it has been extensively studied for its role in the regulation of various physiological functions. Future research on somatostatin, pro(2)-met(13)-, may lead to the development of new treatments for various diseases and the identification of new functions for this peptide and its receptors.
Synthesis Methods
The synthesis of somatostatin, pro(2)-met(13)-, involves solid-phase peptide synthesis. This method involves the assembly of the peptide chain on a solid support, which is then cleaved from the support and purified. The synthesis of somatostatin, pro(2)-met(13)-, typically involves the use of automated peptide synthesizers, which allow for the rapid and efficient synthesis of the peptide.
Scientific Research Applications
Somatostatin, pro(2)-met(13)-, has been extensively studied for its role in the regulation of various physiological functions. It has been shown to have an inhibitory effect on the release of growth hormone, insulin, glucagon, and various gastrointestinal hormones. In addition, somatostatin has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and serotonin.
properties
CAS RN |
145038-23-9 |
|---|---|
Product Name |
Somatostatin, pro(2)-met(13)- |
Molecular Formula |
C81H114N18O18S3 |
Molecular Weight |
1724.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C81H114N18O18S3/c1-45(84)80(115)99-35-20-31-64(99)77(112)95-62(43-118)76(111)88-54(29-16-18-33-82)68(103)93-61(41-65(85)102)74(109)91-57(37-48-21-8-5-9-22-48)71(106)90-58(38-49-23-10-6-11-24-49)72(107)92-60(40-51-42-86-53-28-15-14-27-52(51)53)73(108)87-55(30-17-19-34-83)70(105)97-67(47(3)101)79(114)94-59(39-50-25-12-7-13-26-50)75(110)98-66(46(2)100)78(113)89-56(32-36-120-4)69(104)96-63(44-119)81(116)117/h5-15,21-28,42,45-47,54-64,66-67,86,100-101,118-119H,16-20,29-41,43-44,82-84H2,1-4H3,(H2,85,102)(H,87,108)(H,88,111)(H,89,113)(H,90,106)(H,91,109)(H,92,107)(H,93,103)(H,94,114)(H,95,112)(H,96,104)(H,97,105)(H,98,110)(H,116,117)/t45-,46+,47+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,66-,67-/m0/s1 |
InChI Key |
UGHCIZOZFGPXEZ-MUYMQMCLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(C)N)O |
Other CAS RN |
145038-23-9 |
sequence |
APCKNFFWKTFTMC |
synonyms |
2-Pro-13-Met-somatostatin somatostatin, Pro(2)-Met(13)- somatostatin, prolyl(2)-methionyl(13)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



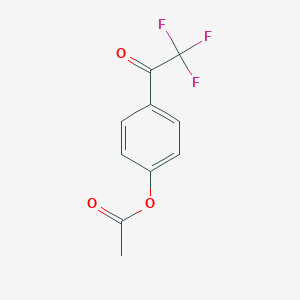

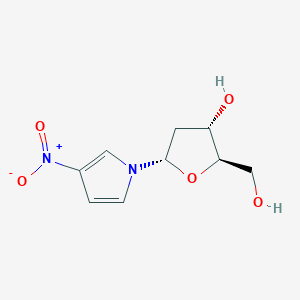
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
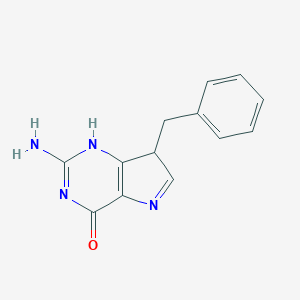
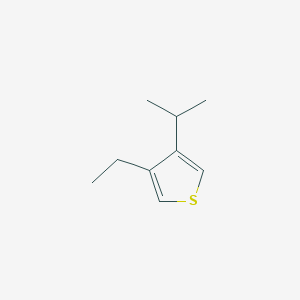
![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)
